molecular formula C7H6N4S B131065 1,1'-Thiocarbonyldiimidazole CAS No. 6160-65-2

1,1'-Thiocarbonyldiimidazole

Cat. No.: B131065
CAS No.: 6160-65-2
M. Wt: 178.22 g/mol
InChI Key: RAFNCPHFRHZCPS-UHFFFAOYSA-N
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Description

1,1’-Thiocarbonyldiimidazole is an organic compound with the molecular formula C7H6N4S. It is a highly reactive and versatile reagent used extensively in organic synthesis. The compound consists of two imidazole rings connected by a thiocarbonyl group, making it a sulfur analog of carbonyldiimidazole . It appears as a white to off-white crystalline powder and is sparingly soluble in water .

Mechanism of Action

Target of Action

1,1’-Thiocarbonyldiimidazole (TCDI) is a thiourea containing two imidazole rings . It primarily targets nucleophiles , such as amines and alcohols . The compound’s high reactivity towards these nucleophiles makes it a versatile reagent in organic synthesis .

Mode of Action

The imidazole groups on TCDI can be easily displaced, allowing it to act as a safer alternative to thiophosgene . This behavior has been used in the Corey–Winter olefin synthesis . It may also replace carbonothioyl species (RC(S)Cl) in the Barton–McCombie deoxygenation .

Biochemical Pathways

TCDI is generally used as a reagent to carry out the deoxygenation of vicinal diols by forming cyclic thionocarbonate in Corey-Winter alkene synthesis . It is also used in the preparation of trithiocarbonates, xanthates, and dithiocarbamates as chain transfer agents for the reversible addition fragmentation chain transfer and macromolecular design (RAFT/MADIX) polymerization .

Pharmacokinetics

Its reactivity and solubility in various solvents like terahydrofuran, toluene, and dichloromethane can influence its availability in chemical reactions.

Result of Action

The result of TCDI’s action depends on the specific reaction it is used in. For instance, in the Corey-Winter olefin synthesis, it enables the formation of alkenes from vicinal diols . In the Barton–McCombie deoxygenation, it helps replace carbonothioyl species .

Action Environment

TCDI is sensitive to air and moisture . Therefore, it should be handled in a dry and well-ventilated environment to maintain its reactivity and stability . Its storage temperature is typically 2-8°C , which can also influence its efficacy and stability.

Chemical Reactions Analysis

Properties

IUPAC Name

di(imidazol-1-yl)methanethione
Source PubChem
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InChI

InChI=1S/C7H6N4S/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFNCPHFRHZCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=S)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
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DSSTOX Substance ID

DTXSID70210614
Record name Thiocarbonyldiimidazole
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Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1,1'-Thiocarbonylbis(imidazole)
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CAS No.

6160-65-2
Record name Thiocarbonyldiimidazole
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Record name Thiocarbonyldiimidazole
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Record name 1,1'-thiocarbonylbis(imidazole)
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Record name THIOCARBONYLDIIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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